3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
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Overview
Description
6-Desoxymorphine, also known as dihydrodesoxymorphine, is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic and sedative effects. This compound was first synthesized in the early 20th century and has been used in various medical and research applications. It is structurally similar to morphine but differs in the absence of a hydroxyl group at the 6th position and the reduction of the double bond between the 7th and 8th carbon atoms .
Preparation Methods
The synthesis of 6-desoxymorphine typically begins with codeine, which is treated with thionyl chloride to produce α-chlorocodide. This intermediate is then subjected to catalytic reduction to yield dihydrodesoxycodeine. Finally, demethylation of dihydrodesoxycodeine results in the formation of 6-desoxymorphine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Desoxymorphine undergoes various chemical reactions, including:
Oxidation: This reaction can convert 6-desoxymorphine into its corresponding ketone derivative.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Desoxymorphine has been extensively studied for its pharmacological properties. It binds to the µ-opioid receptor with high affinity, making it a potent analgesic. Research has explored its use in pain management, particularly for severe pain where other opioids may be less effective . Additionally, its unique structure has made it a valuable compound in the study of opioid receptor interactions and the development of new analgesics with reduced side effects .
Mechanism of Action
The primary mechanism of action of 6-desoxymorphine involves binding to the µ-opioid receptor in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of the µ-opioid receptor also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .
Comparison with Similar Compounds
6-Desoxymorphine is often compared to other opioids like morphine and heroin. While it shares structural similarities with these compounds, it is unique in its higher potency and faster onset of action. Similar compounds include:
Morphine: The parent compound from which 6-desoxymorphine is derived.
Heroin: Another semi-synthetic opioid with a similar structure but different pharmacokinetic properties.
Oxymorphone: A potent opioid analgesic with a similar mechanism of action but different chemical structure
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2-3,5-6,11-12,14,19H,4,7-9H2,1H3 |
InChI Key |
JNJFKTKRRMLCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4CC=CC2C1CC5=C3C(=C(C=C5)O)O4 |
Origin of Product |
United States |
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